molecular formula C14H15NO2S B2521810 (2E)-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 1331405-29-8

(2E)-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2521810
CAS No.: 1331405-29-8
M. Wt: 261.34
InChI Key: WBDNCOYWUDIXSI-VOTSOKGWSA-N
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Description

(2E)-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)prop-2-enamide is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of research, including medicinal chemistry and materials science.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential bioactivity. The presence of both furan and thiophene rings suggests it may interact with biological macromolecules in unique ways, potentially leading to new therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials, due to its stable heterocyclic rings.

Mechanism of Action

If this compound is biologically active, its mechanism of action would depend on its structure and the biological system in which it is active. This could involve binding to a specific protein or enzyme, altering cell membrane properties, or a variety of other potential mechanisms .

Safety and Hazards

Safety and hazards would need to be assessed through toxicology studies. This would include determining LD50 values (the lethal dose for 50% of a population), potential for causing cancer (carcinogenicity), potential for causing birth defects (teratogenicity), and other potential health effects .

Future Directions

Future research could involve further exploration of the compound’s reactivity, potential uses, and safety profile. If the compound shows biological activity, it could be studied as a potential pharmaceutical or agrochemical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting a furan-containing amine with a thiophene-containing acid chloride under basic conditions.

    Esterification: The intermediate product is then esterified to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification and amide bond formation reactions, utilizing continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the prop-2-enamide moiety.

    Substitution: Substituted furan and thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-3-(thiophen-2-yl)propanamide
  • N-(furan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide
  • N-(furan-2-ylmethyl)-3-(thiophen-2-yl)butanamide

Uniqueness

What sets (2E)-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)prop-2-enamide apart from similar compounds is its specific arrangement of the furan and thiophene rings, which may confer unique reactivity and bioactivity. This unique structure allows for specific interactions with biological targets, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

(E)-N-[1-(furan-2-yl)propan-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11(10-12-4-2-8-17-12)15-14(16)7-6-13-5-3-9-18-13/h2-9,11H,10H2,1H3,(H,15,16)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDNCOYWUDIXSI-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=CO1)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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